DCEBIO

Description

stimulates Cl- secretion in the mouse jejunum

Structure

3D Structure

Propriétés

IUPAC Name |

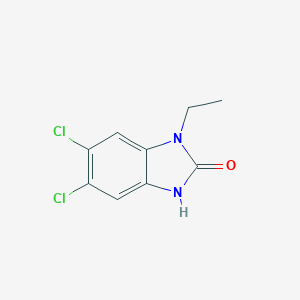

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHRMULASXZCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349653 | |

| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60563-36-2 | |

| Record name | 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60563-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCEBIO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DCEBIO: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent small molecule activator of the intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1). This guide provides a comprehensive overview of this compound's mechanism of action, detailing its role in cellular hyperpolarization and subsequent downstream signaling pathways. We present key quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its molecular pathways and experimental workflows. This document is intended to serve as a technical resource for researchers investigating ion channel modulation and its therapeutic applications.

Introduction

This compound is a benzimidazolone derivative that has emerged as a valuable pharmacological tool for studying the physiological roles of KCa3.1 channels. These channels are integral to regulating membrane potential in various cell types, and their modulation has therapeutic implications in a range of conditions. This guide will delve into the technical specifics of this compound's function, focusing on two primary areas of its action: the promotion of myogenic differentiation and the stimulation of epithelial chloride secretion.

Mechanism of Action

This compound's primary mechanism of action is the positive modulation of KCa3.1 channels. By increasing the channel's sensitivity to intracellular calcium, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization. This change in membrane potential is a critical initiating event for several downstream cellular processes.

Promotion of Myogenic Differentiation and Hypertrophy

In skeletal myoblasts, this compound-induced hyperpolarization is a key trigger for myogenic differentiation and hypertrophy.[1] The activation of KCa3.1 channels initiates a signaling cascade involving mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR pathway.[2] This pathway is a central regulator of protein synthesis and cell growth, leading to increased myotube formation and diameter.[2][3] The specificity of this compound for KCa3.1 in this process is demonstrated by the inhibition of its effects by the KCa3.1-specific blocker TRAM-34, but not by the SKCa channel blocker apamin.[1]

Stimulation of Chloride Secretion

In epithelial tissues, this compound stimulates chloride (Cl-) secretion through a dual mechanism.[4] Firstly, it activates basolateral KCa3.1 channels, leading to K+ efflux and membrane hyperpolarization. This hyperpolarization increases the electrical driving force for apical Cl- exit. Secondly, this compound's action involves the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel, with evidence suggesting a cAMP/PKA-dependent component to this stimulation.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from published studies.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 for KCa3.1 Activation | ~1 µM | Not Specified | Not Specified | Not Specified |

| EC50 for Cl- Secretion | 41 ± 1 µM | Mouse Jejunum | Ussing Chamber | [4][5] |

| EC50 for Cl- Secretion (with Forskolin) | 53 ± 5 µM | Mouse Jejunum | Ussing Chamber with 0.25 µM Forskolin (B1673556) | [4][5] |

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Myotube Diameter Increase | 10.4 µm (at 10 µM this compound) | C2C12 Myoblasts | 6 days of differentiation | [3] |

| Membrane Hyperpolarization | From -15.1 ± 4.7 mV to -28.3 ± 8.7 mV (at 10 µM this compound) | C2C12 Myoblasts | Not Specified | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound-induced signaling pathway in myogenic differentiation.

Caption: this compound's mechanism for stimulating epithelial chloride secretion.

Experimental Workflows

Caption: Experimental workflow for C2C12 myoblast differentiation with this compound.

Caption: Workflow for assessing this compound's effect on intestinal chloride secretion.

Detailed Experimental Protocols

C2C12 Myoblast Differentiation and Hypertrophy Assay

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Induction of Differentiation: Once cells reach confluence, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

-

This compound Treatment: Add this compound to the differentiation medium at final concentrations ranging from 1 to 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Culture the cells for 4 to 6 days, replacing the differentiation medium with fresh medium containing this compound or vehicle daily.

-

Analysis of Myotube Formation: After the incubation period, fix the cells and stain with May-Grünwald Giemsa. Capture images using a microscope and measure the diameter of the myotubes using image analysis software.

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated mTOR, myogenin, and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Ussing Chamber Electrophysiology for Chloride Secretion

-

Tissue Preparation: Isolate a segment of mouse jejunum and mount it in a modified Ussing chamber with an exposed surface area of 0.7 cm².

-

Solutions: Bathe both the mucosal and serosal sides of the tissue with 10 ml of NaCl Ringer solution, maintained at 37°C and aerated with 100% O2.

-

Electrophysiological Recordings: Measure the short-circuit current (Isc) using an automated voltage-clamp device.

-

Experimental Procedure:

-

Allow the tissue to equilibrate and establish a stable baseline Isc.

-

For concentration-response curves, add increasing concentrations of this compound to the serosal side of the chamber.

-

To investigate the involvement of specific channels, pre-incubate the tissue with inhibitors such as glibenclamide (100 µM, mucosal) or clotrimazole (B1669251) prior to the addition of this compound.[5]

-

To assess the role of the cAMP/PKA pathway, tissues can be pre-treated with forskolin or the PKA inhibitor H89.[5]

-

-

Data Analysis: Record the change in Isc from baseline after the addition of this compound and any other compounds. Calculate the EC50 from the concentration-response data.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Plate C2C12 myoblasts on glass coverslips suitable for patch-clamp recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Perform whole-cell voltage-clamp recordings at room temperature.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage steps or ramps to elicit currents.

-

-

This compound Application: Perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 10 µM) to record its effect on K+ currents.

-

Data Analysis: Analyze the changes in current amplitude and membrane potential before and after the application of this compound.

Conclusion

This compound is a powerful and specific activator of KCa3.1 channels, making it an invaluable tool for studying the physiological consequences of K+ channel modulation. Its well-defined mechanisms of action in promoting myogenesis and stimulating chloride secretion provide a solid foundation for its use in both basic research and preclinical drug development. The experimental protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this compound in their investigations.

References

- 1. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. This compound stimulates Cl- secretion in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchmap.jp [researchmap.jp]

An In-depth Technical Guide to DCEBIO: A Small Molecule SK/IK Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule opener of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels. This document details this compound's mechanism of action, pharmacological properties, and its application in various research contexts. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support researchers in its effective utilization.

Introduction

Calcium-activated potassium (KCa) channels are crucial regulators of cellular excitability and signaling, coupling intracellular calcium levels to the cell's membrane potential.[1][2] Among these, the small-conductance (SK; KCa2.x) and intermediate-conductance (IK; KCa3.1) channels are voltage-independent and are gated solely by intracellular calcium.[2][3][4] These channels are involved in a myriad of physiological processes, including neuronal firing, smooth muscle relaxation, and immune cell activation.[1]

This compound is a potent derivative of 1-ethyl-2-benzimidazolinone (1-EBIO) that acts as a positive allosteric modulator of SK and IK channels.[5][6] By increasing the apparent calcium sensitivity of these channels, this compound promotes potassium efflux, leading to membrane hyperpolarization. This activity makes it a valuable tool for investigating the physiological roles of SK/IK channels and a potential starting point for the development of therapeutics targeting these channels.

Chemical and Physical Properties

This compound is a benzimidazolone derivative with the following properties:

| Property | Value |

| Chemical Name | 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one |

| Synonyms | This compound |

| Molecular Formula | C₉H₈Cl₂N₂O |

| Molecular Weight | 231.08 g/mol |

| CAS Number | 60563-36-2 |

| Appearance | Solid |

| Solubility | DMSO, Ethanol |

Mechanism of Action

This compound enhances the activity of SK and IK channels by binding to a pocket at the interface between the channel protein and the associated calmodulin (CaM), the calcium-sensing subunit.[7] This interaction stabilizes the open conformation of the channel, thereby increasing its apparent sensitivity to intracellular calcium.[7] This leads to an increased potassium efflux and hyperpolarization of the cell membrane.

Quantitative Data: Potency and Selectivity

This compound exhibits activity on both SK and IK channel subtypes. The half-maximal effective concentrations (EC₅₀) vary depending on the channel subtype and the experimental system.

| Channel Subtype | Gene | EC₅₀ (µM) | Cell Type / System | Reference(s) |

| IK (KCa3.1) | KCNN4 | 1 | Cloned KCa3.1 channels | [1] |

| SK2 (KCa2.2) | KCNN2 | 21.5 ± 2.7 | HEK293 cells expressing human SK2 | [7] |

| SK3 (KCa2.3) | KCNN3 | 16* | hSK3 channels | [8] |

| Functional Assay (Cl⁻ Secretion) | - | 41 ± 1 | Mouse jejunum | [9] |

Signaling Pathways

Upstream Activation of SK/IK Channels

The activation of SK/IK channels is fundamentally dependent on an increase in intracellular calcium concentration. This can be triggered by various upstream signaling events:

An increase in intracellular Ca²⁺ can originate from the influx of extracellular calcium through channels like voltage-gated calcium channels (VGCCs) or from the release of calcium from internal stores such as the endoplasmic/sarcoplasmic reticulum via inositol (B14025) trisphosphate receptors (IP₃Rs) or ryanodine (B192298) receptors (RyRs).[10][11] This rise in Ca²⁺ leads to its binding with calmodulin (CaM), which is constitutively associated with the C-terminus of the SK/IK channel, triggering a conformational change that opens the channel pore.[3]

Downstream Signaling in Myogenesis

This compound has been shown to promote myogenic differentiation and hypertrophy. This is mediated by the activation of IK channels, which leads to a signaling cascade involving the Akt/mTOR pathway.[11][12]

The activation of IK channels by this compound leads to an increase in mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR signaling pathway, a key regulator of muscle growth.[2][7][10][[“]] This ultimately results in increased protein synthesis and myotube hypertrophy.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording SK/IK channel currents in cultured cells.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 130 K-Gluconate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 300-700 nM). Adjust pH to 7.2 with KOH.

Procedure:

-

Prepare cells on glass coverslips suitable for patch-clamp recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit currents.

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing this compound at the desired concentration.

-

Record currents in the presence of this compound.

-

To confirm the involvement of SK/IK channels, co-apply specific blockers such as apamin (B550111) for SK channels or TRAM-34 for IK channels.[8][14]

Data Analysis:

-

Subtract the baseline current from the current recorded in the presence of this compound to isolate the this compound-activated current.

-

Plot the current-voltage (I-V) relationship.

-

To determine the EC₅₀, apply a range of this compound concentrations and plot the normalized current as a function of concentration, then fit with the Hill equation.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium in response to stimuli in the presence of this compound.

Reagents:

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

HEPES-buffered Saline (HBS): Composition as the external solution for patch-clamp.

-

This compound Stock Solution: Dissolved in DMSO.

Procedure:

-

Plate cells on glass-bottom dishes or 96-well plates.

-

Load cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filters. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Apply this compound at the desired concentration and record any changes in baseline calcium.

-

Apply a stimulus known to increase intracellular calcium (e.g., a GPCR agonist or a depolarizing agent).

-

Record the fluorescence changes over time.

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

-

Compare the amplitude and kinetics of the calcium transient in the presence and absence of this compound.

Experimental Workflow

The characterization of a small molecule SK/IK channel opener like this compound typically follows a structured workflow.

This workflow progresses from initial identification and basic characterization to a detailed investigation of its mechanism and its effects in more complex biological systems.

Conclusion

This compound is a valuable pharmacological tool for the study of SK and IK channels. Its ability to potentiate channel activity provides a means to investigate the diverse physiological roles of these channels. This guide has provided a comprehensive overview of this compound, including its properties, mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows are intended to aid researchers in designing and interpreting experiments using this potent small molecule channel opener. Further research is warranted to fully elucidate its subtype selectivity and to explore its therapeutic potential in conditions where modulation of SK/IK channel activity may be beneficial.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Skeletal muscle hypertrophy is regulated via AKT/mTOR pathway [m.antpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium-activated potassium channel - Wikipedia [en.wikipedia.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Frontiers | Toward high-resolution modeling of small molecule–ion channel interactions [frontiersin.org]

- 7. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Small and Intermediate Calcium Activated Potassium Channels in the Heart: Role and Strategies in the Treatment of Cardiovascular Diseases [frontiersin.org]

- 12. Expression and Function of Calcium-Activated Potassium Channels in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. journals.physiology.org [journals.physiology.org]

The Pharmacological Profile of DCEBIO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent small molecule activator of small and intermediate conductance calcium-activated potassium channels (SKCa and IKCa, respectively). It belongs to the benzimidazolone class of compounds and serves as a valuable pharmacological tool for investigating the physiological roles of these channels. This compound exhibits greater potency than its analog, 1-ethyl-2-benzimidazolinone (1-EBIO)[1][2]. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its effects on various signaling pathways.

Core Mechanism of Action

This compound primarily functions as a positive allosteric modulator of IKCa (KCa3.1) and SKCa (KCa2.x) channels.[3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺). By binding to the channel or a closely associated protein, this compound increases the apparent affinity of the channel for Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This activation of KCa channels results in the efflux of potassium ions (K⁺) from the cell, causing membrane hyperpolarization. This change in membrane potential is a key event that triggers a cascade of downstream cellular responses. Notably, in C2C12 myoblasts, the hyperpolarization induced by this compound is primarily mediated by the activation of IKCa channels, as this effect is sensitive to the IKCa channel blocker TRAM-34 but not the SKCa channel blocker apamin.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency of this compound across different targets and experimental systems.

| Target Channel | Cell Type / System | Parameter | Value | Reference |

| IKCa (KCa3.1) | Not specified | EC₅₀ | ~30 µM | [3] |

| IKCa (KCa3.1) | Mouse Jejunum (Cl⁻ Secretion) | EC₅₀ | 41 ± 1 µM | [2] |

| SKCa/IKCa Channels | Not specified | Potency vs. 1-EBIO | ~20-fold higher | [5] |

| SKCa Channels | IL pyramidal neurons | Concentration for IAHP enhancement | 30 µM | [6] |

Key Signaling Pathways Modulated by this compound

This compound's activation of KCa channels initiates several important signaling cascades.

Myogenic Differentiation via Akt/mTOR Pathway

In skeletal muscle myoblasts, this compound-induced activation of IKCa channels and subsequent membrane hyperpolarization promotes myogenic differentiation. This process involves the upregulation of key myogenic regulatory factors such as myogenin and an increase in the formation of myotubes.[4] Mechanistic studies have revealed that this effect is mediated through the activation of the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7]

Stimulation of Chloride Secretion via CFTR

This compound has been shown to stimulate chloride (Cl⁻) secretion in epithelial tissues, such as the mouse jejunum.[1][2] This effect is mediated by the activation of basolateral IKCa channels, which increases the driving force for Cl⁻ exit across the apical membrane through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Evidence suggests that this process is dependent on the cAMP/PKA pathway.[2]

Inhibition of Maxi-K Channels

An interesting and important aspect of this compound's pharmacology is the functional interaction between IKCa (IK1) and large-conductance Ca²⁺-activated K⁺ (Maxi-K, BK, or KCa1.1) channels. Activation of IK1 channels by this compound leads to a membrane-delimited inhibition of Maxi-K channel activity.[3][5] This interaction does not require diffusible cytoplasmic messengers and is thought to occur through a direct protein-protein interaction or via a very closely associated intermediary. A proposed model suggests that each Maxi-K channel is surrounded by four IK1 channels, and the activation of any one of these IK1 channels is sufficient to inhibit the Maxi-K channel.[5]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for KCa Channel Activation

This protocol is designed to measure the activation of KCa channels by this compound in whole-cell or inside-out patch-clamp configurations.

1. Cell Preparation:

-

Culture cells expressing the KCa channel of interest (e.g., HEK293 cells transfected with KCa3.1 or KCa2.x) on glass coverslips.

-

Use cells at 70-80% confluency for experiments.

2. Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 100-300 nM). Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.

3. Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a gigaohm seal (>1 GΩ).

-

For whole-cell recording, apply a brief suction to rupture the membrane patch.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit channel currents.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the changes in current amplitude.

4. Data Analysis:

-

Measure the peak or steady-state current amplitude before and after this compound application.

-

Construct concentration-response curves and calculate the EC₅₀ value for this compound.

Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to various stimuli, which can be modulated by this compound.

1. Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for imaging.

2. Dye Loading:

-

Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate cells in the loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with the imaging buffer (e.g., HBSS) to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

3. Imaging:

-

Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380).

-

Apply a stimulus known to increase intracellular Ca²⁺ (e.g., a GPCR agonist).

-

To investigate the effect of this compound, pre-incubate the cells with this compound for a few minutes before applying the stimulus.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Compare the Ca²⁺ response in the presence and absence of this compound.

Western Blotting for Akt/mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of Akt and mTOR, key components of the signaling pathway activated by this compound in the context of myogenesis.

1. Cell Treatment and Lysis:

-

Treat cultured myoblasts with this compound at the desired concentration and for the appropriate duration.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (e.g., at Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a powerful pharmacological tool for the study of IKCa and SKCa channels. Its ability to potentiate channel activity at low intracellular calcium concentrations provides a means to investigate the diverse physiological processes regulated by these channels, from muscle differentiation and epithelial transport to the intricate modulation of neuronal excitability. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations and to further unravel the complexities of calcium-activated potassium channel function.

References

- 1. This compound | CFTR | Tocris Bioscience [tocris.com]

- 2. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Small- and Intermediate-Conductance Ca2+-Activated Potassium Channels: The Drug-Binding Pocket at the Channel/Calmodulin Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Targets of DCEBIO in C2C12 Myoblasts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of 5,6-dichloro-1-ethyl-2-benzimidazolinone (DCEBIO) in C2C12 myoblasts, a widely used cell line for studying muscle differentiation (myogenesis). This document outlines the primary molecular targets of this compound, detailing its effects on signaling pathways and presenting quantitative data from key experiments. Furthermore, it provides detailed experimental protocols for the cited studies to facilitate reproducibility and further investigation.

Core Molecular Target: Intermediate Conductance Ca2+-Activated K+ (IKCa) Channels

The principal molecular target of this compound in C2C12 myoblasts is the intermediate conductance Ca2+-activated potassium (IKCa) channel, also known as KCa3.1.[1][2][3] this compound acts as an opener for both small conductance (SKCa) and intermediate conductance (IKCa) Ca2+-activated K+ channels.[1][2] However, studies in C2C12 myoblasts indicate that the effects of this compound on myogenic differentiation are primarily mediated through the activation of IKCa channels.[1][2]

Activation of IKCa channels by this compound leads to an efflux of potassium ions, resulting in membrane hyperpolarization.[1] This hyperpolarization is a critical trigger for myogenic differentiation, the process by which myoblasts exit the cell cycle and fuse to form multinucleated myotubes, the precursors to muscle fibers.[1][2][4] The IKCa channel is abundantly expressed in undifferentiated C2C12 myoblasts and its expression is downregulated during myogenesis, suggesting its role as a marker for the undifferentiated state.[3]

Quantitative Effects of this compound on C2C12 Myoblasts

The following tables summarize the quantitative data on the effects of this compound on C2C12 myoblast differentiation and electrophysiology.

Table 1: Effect of this compound on Myogenic Differentiation Markers

| Parameter | Treatment | Result | Fold Change/Percentage | Reference |

| Myogenin mRNA expression | 10 µM this compound (2 days) | Increased | 1.7-fold | [1] |

| MyoD mRNA expression | 10 µM this compound (2 days) | No significant change | - | [1] |

| Fusion Index | 10 µM this compound (4 days) | Increased | From ~10% (control) to ~35% | [1] |

| Fusion Index with TRAM-34 (IKCa blocker) | 10 µM this compound + 1 µM TRAM-34 | Reduced | From 35.3 ± 2.0% to 26.1 ± 2.4% | [1] |

| Myosin Heavy Chain II protein expression | This compound | Significantly increased | - | [2][5] |

Table 2: Electrophysiological Effects of this compound on C2C12 Myoblasts

| Parameter | Treatment | Result | Value | Reference |

| Resting Membrane Potential | Control | - | -15.1 ± 4.7 mV | [1] |

| Membrane Potential | 10 µM this compound | Hyperpolarization | -28.3 ± 8.7 mV | [1] |

| This compound-induced Hyperpolarization with TRAM-34 | 10 µM this compound + 1 µM TRAM-34 | Reduced Hyperpolarization | From -26.3 ± 9 mV to -8.5 ± 2.8 mV | [1] |

| This compound-induced Hyperpolarization with Apamin (B550111) (SKCa blocker) | 10 µM this compound + 100 nM Apamin | No significant change | - | [1] |

Signaling Pathways Modulated by this compound

This compound influences key signaling pathways that govern myogenesis and muscle growth.

1. Promotion of Myogenic Differentiation:

This compound-induced activation of IKCa channels and the subsequent membrane hyperpolarization are crucial early events that trigger the myogenic differentiation program. This leads to an upregulation of key myogenic regulatory factors such as myogenin, which is essential for terminal differentiation.

2. Induction of Myotube Hypertrophy via Akt/mTOR Pathway:

In addition to promoting differentiation, this compound also contributes to an increase in myotube diameter, a process known as hypertrophy. This effect is mediated through the activation of IKCa channels located in the mitochondria. This leads to the production of mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR signaling cascade, a well-established pathway for muscle growth.[6][7][8]

Experimental Protocols

Cell Culture and Differentiation:

-

Cell Line: C2C12 mouse skeletal myoblasts.[1]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[1][9]

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[1][9]

-

Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium when the cells reach approximately 80% confluency. The differentiation medium consists of DMEM supplemented with 2% heat-inactivated horse serum.[1][9]

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is isolated from C2C12 cells after 2 days of differentiation using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: qRT-PCR is performed using specific primers for myogenin and MyoD, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method (2^-ΔΔCt).

Patch-Clamp Electrophysiology:

-

Configuration: The perforated patch-clamp technique in the current-clamp mode is used to record the membrane potential of C2C12 myoblasts.[1][9]

-

Solutions: The specific compositions of the bath and pipette solutions should be optimized for recording potassium currents.

-

Data Acquisition: Membrane potential is recorded before and after the application of this compound and specific channel blockers (TRAM-34 for IKCa, apamin for SKCa) using software such as pCLAMP8.[1][9]

-

Analysis: Changes in membrane potential are measured and statistically analyzed.

Myotube Formation Assay (Fusion Index):

-

Cell Staining: After 4 days of differentiation, C2C12 cells are fixed and stained with May-Grunwald Giemsa to visualize myotube formation.[1]

-

Imaging: Images of multiple random fields are captured using a microscope.

-

Calculation of Fusion Index: The fusion index is calculated as the ratio of the number of nuclei within myotubes (defined as cells with three or more nuclei) to the total number of nuclei, expressed as a percentage.[1]

References

- 1. researchmap.jp [researchmap.jp]

- 2. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. rrc.nbrp.jp [rrc.nbrp.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. Ca2+-Activated K+ Channels in Progenitor Cells of Musculoskeletal Tissues: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of DCEBIO on Myogenic Regulatory Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule opener of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels, on the expression and function of key myogenic regulatory factors (MRFs). The information presented herein is compiled from peer-reviewed research and is intended to inform further investigation into the therapeutic potential of this compound for conditions associated with muscle wasting and atrophy.

Executive Summary

This compound has been demonstrated to promote myogenic differentiation and muscle hypertrophy.[1] Its primary mechanism of action in myogenesis involves the activation of intermediate conductance Ca2+-activated K+ (IKCa) channels, leading to membrane hyperpolarization, a critical step for myoblast fusion.[2][3] This event triggers a signaling cascade that modulates the expression of essential MRFs, particularly myogenin, thereby facilitating the formation of myotubes.[1][2] This guide summarizes the quantitative effects of this compound on MRF expression, details the experimental protocols for replication, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Myogenic Regulatory Factors

The following table summarizes the quantitative data on the impact of this compound on the mRNA expression levels of key myogenic regulatory factors in C2C12 myoblasts.

| Myogenic Regulatory Factor | Treatment | Fold Change vs. Control | Cell Type | Duration of Treatment | Reference |

| Myogenin (mRNA) | 10 µM this compound | 1.7-fold increase (p < 0.05) | C2C12 myoblasts | 2 days in differentiation medium | [2] |

| MyoD (mRNA) | 10 µM this compound | No significant change | C2C12 myoblasts | 2 days in differentiation medium | [2] |

Detailed Experimental Protocols

The following methodologies are based on the key experiments investigating the effects of this compound on myogenic regulatory factors.

Cell Culture and Induction of Myogenic Differentiation

-

Cell Line: C2C12 mouse skeletal myoblasts.[2]

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[2]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Induction of Differentiation: To induce myogenic differentiation, C2C12 myoblasts are grown to approximately 80% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% heat-inactivated horse serum.[2]

This compound Treatment

-

Compound: 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (this compound).

-

Concentration: A final concentration of 10 µM this compound is added to the differentiation medium.[2]

-

Control Group: An equivalent volume of the vehicle (e.g., DMSO) is added to the control plates.

-

Treatment Duration: Cells are incubated in the presence or absence of this compound for a specified period, such as 4 days for myotube formation analysis and 2 days for mRNA expression analysis.[2]

Quantitative Real-Time PCR (qRT-PCR) for Myogenic Regulatory Factor Expression

-

Sample Collection: After 2 days of differentiation, total RNA is extracted from the C2C12 cells.[2]

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated using a standard protocol (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Quantitative real-time PCR is performed using a suitable thermal cycler and SYBR Green-based detection. The relative mRNA expression levels of myogenin and MyoD are quantified.

-

Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH). The fold change in expression in the this compound-treated group is calculated relative to the control group. Statistical significance is determined using an appropriate test, such as a Student's t-test.[2]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

Signaling Pathway of this compound in Myogenic Differentiation

Caption: this compound-mediated activation of IKCa channels and its downstream effects.

Experimental Workflow for Investigating this compound's Effect on MRFs

Caption: Workflow for analyzing MRF expression after this compound treatment.

Conclusion

The available evidence strongly indicates that this compound promotes myogenic differentiation by selectively upregulating the expression of myogenin, a key transcription factor for terminal muscle differentiation.[2] This effect is mediated through the activation of IKCa channels and subsequent membrane hyperpolarization.[2][4] Notably, this compound does not appear to significantly alter the expression of MyoD, an earlier marker of myoblast commitment.[2] These findings position this compound as a valuable tool for studying the mechanisms of myogenesis and as a potential therapeutic agent for promoting muscle regeneration. Further research is warranted to elucidate the complete signaling network influenced by this compound and to evaluate its efficacy and safety in preclinical models of muscle disease.

References

- 1. Mechanisms of this compound's myogenic and hypertrophic effect on C2C12 cells [jstage.jst.go.jp]

- 2. researchmap.jp [researchmap.jp]

- 3. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on DCEBIO and Muscle Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloro-1-ethyl-2-benzimidazolinone (DCEBIO) has emerged as a significant small molecule in the study of myogenesis. Foundational research has established its role as a potent opener of small and intermediate-conductance Ca2+-activated K+ (SK/IK) channels. This activity is central to its capacity to promote myogenic differentiation and induce hypertrophy in skeletal muscle cells. This technical guide provides a comprehensive overview of the core research on this compound's effects on muscle development, detailing its mechanism of action, key experimental findings, and detailed protocols for replication and further investigation. The primary in vitro model for these studies has been the C2C12 mouse myoblast cell line.

Core Mechanism of Action

This compound's primary mechanism in promoting muscle development involves the activation of the intermediate-conductance Ca2+-activated K+ (IKCa) channels. This activation leads to membrane hyperpolarization, a critical prerequisite for myoblast fusion and differentiation.[1][2] A key aspect of this mechanism is the involvement of IKCa channels located on the inner mitochondrial membrane.[3][4][5]

Activation of these mitochondrial IKCa channels by this compound leads to a reduction in the mitochondrial membrane potential, which in turn increases the production of mitochondrial reactive oxygen species (mitoROS).[1][3] This moderate increase in mitoROS acts as a signaling molecule, activating the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. The Akt/mTOR signaling cascade is a well-established regulator of protein synthesis and cell growth, and its activation by the this compound-induced mitoROS is crucial for the observed hypertrophic effects on myotubes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound's effects on C2C12 myoblast differentiation and myotube hypertrophy.

Table 1: Effect of this compound on Myotube Formation and Membrane Potential in C2C12 Cells

| Parameter | Control | This compound (10 µM) | Fold Change/Difference | Reference |

| Fusion Index (%) | 21.1 ± 1.9 | 34.3 ± 1.9 | ~1.6-fold increase | [4] |

| Membrane Potential (mV) | -15.1 ± 4.7 | -28.3 ± 8.7 | Hyperpolarization of ~13.2 mV | [4] |

| Myogenin mRNA Expression | 1.0 | 1.7 | 1.7-fold increase | [4] |

| MyoD mRNA Expression | 1.0 | 1.0 | No significant change | [4] |

Table 2: Dose-Dependent Effect of this compound on C2C12 Myotube Diameter

| This compound Concentration | Myotube Diameter (µm) | Increase in Diameter (µm) | Reference |

| 0 µM (Control) | 11.3 ± 5.8 | - | [3] |

| 1 µM | Not specified | Not specified | [3] |

| 3 µM | Not specified | Not specified | [3] |

| 10 µM | 21.7 ± 10.5 | 10.4 | [3] |

Table 3: Effect of IKCa Channel Blocker (TRAM-34) on this compound-Induced Myogenesis

| Parameter | This compound (10 µM) | This compound (10 µM) + TRAM-34 (1 µM) | % Reduction | Reference |

| Fusion Index (%) | 35.3 ± 2.0 | 26.1 ± 2.4 | ~26% | [4] |

| Membrane Potential Hyperpolarization (mV from resting) | -11.2 | -8.5 (from -26.3 to -8.5) | Significant reduction | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound in muscle cells and a typical experimental workflow for studying its effects.

Caption: this compound Signaling Pathway in Myoblasts.

Caption: Experimental Workflow for this compound Studies.

Detailed Experimental Protocols

C2C12 Cell Culture and Myogenic Differentiation

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, passage them at a ratio of 1:3 to 1:5.

-

Induction of Differentiation:

-

Seed C2C12 myoblasts to achieve near confluency.

-

To induce differentiation, replace the growth medium with differentiation medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

-

For experimental conditions, add this compound at the desired concentration to the differentiation medium.

-

Replace the differentiation medium every 24 hours.

-

May-Grunwald-Giemsa Staining for Myotube Visualization

-

Fixation: After the desired differentiation period, wash the cells with Phosphate-Buffered Saline (PBS) and fix with methanol (B129727) for 5-10 minutes.

-

May-Grunwald Staining: Stain the fixed cells with May-Grunwald solution for 5 minutes.

-

Rinsing: Gently rinse the cells with a pH 6.8 buffer.

-

Giemsa Staining: Stain the cells with a diluted Giemsa solution for 15-30 minutes.

-

Final Wash and Mounting: Wash the cells with distilled water, allow them to air dry, and mount for microscopic analysis.

-

Analysis: Quantify the fusion index (percentage of nuclei within myotubes to the total number of nuclei) and myotube diameter using imaging software.

Western Blot for Protein Expression Analysis

-

Cell Lysis: Wash differentiated C2C12 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Myosin Heavy Chain, phospho-Akt, phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

qRT-PCR for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from differentiated C2C12 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes.

-

Data Analysis: Normalize the expression of target genes to a suitable housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression using the ΔΔCt method.

Conclusion and Future Directions

The foundational research on this compound has clearly demonstrated its pro-myogenic and hypertrophic effects, mediated through the activation of IKCa channels and the subsequent mitoROS-Akt-mTOR signaling pathway. The detailed protocols provided in this guide offer a framework for researchers to build upon this knowledge. Future investigations could explore the in vivo efficacy of this compound in models of muscle atrophy and disease, further dissect the downstream targets of the mTOR pathway in this context, and investigate potential synergistic effects with other therapeutic agents. The continued study of this compound and its mechanism of action holds promise for the development of novel therapies for muscle wasting conditions.

References

- 1. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. researchmap.jp [researchmap.jp]

- 5. Ca2+-Activated K+ Channels in Progenitor Cells of Musculoskeletal Tissues: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Myogenin on Expression of Late Muscle Genes through MyoD-Dependent Chromatin Remodeling Ability of Myogenin - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of DCEBIO in Muscle Wasting Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle wasting diseases, including sarcopenia, cachexia, and disuse atrophy, represent a significant and growing unmet medical need, contributing to morbidity and mortality. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions. This technical guide explores the therapeutic potential of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule activator of intermediate-conductance Ca2+-activated K+ (IKCa) channels. In vitro evidence suggests that this compound promotes myogenesis and myotube hypertrophy while attenuating muscle atrophy. This document provides a comprehensive overview of the current preclinical data, detailing the mechanism of action, experimental protocols, and quantitative outcomes. A critical appraisal of the existing data reveals a promising avenue for further investigation, alongside a significant data gap concerning in vivo efficacy.

Introduction to Muscle Wasting and the Role of Ion Channels

Skeletal muscle mass is dynamically regulated by a balance between protein synthesis and degradation. Muscle wasting occurs when the rate of protein degradation exceeds the rate of synthesis. Key signaling pathways, such as the insulin-like growth factor 1 (IGF-1)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, are central to promoting muscle growth (hypertrophy).[1] Conversely, the ubiquitin-proteasome system is a major driver of muscle protein degradation (atrophy).[2]

Emerging evidence points to the involvement of ion channels in regulating myogenesis and muscle mass. In particular, Ca2+-activated K+ (KCa) channels, by modulating membrane potential and intracellular calcium signaling, are implicated in skeletal muscle differentiation and function.[3] this compound is a known activator of IKCa and small-conductance Ca2+-activated K+ (SKCa) channels.[4] Its potential as a therapeutic agent in muscle wasting diseases stems from its ability to modulate key signaling pathways involved in muscle growth.

In Vitro Efficacy of this compound in Skeletal Muscle Cells

Current research on this compound's role in muscle wasting is primarily based on studies using the C2C12 murine myoblast cell line, a well-established in vitro model for studying myogenesis and muscle atrophy.

Promotion of Myogenic Differentiation and Hypertrophy

Studies have shown that this compound treatment of C2C12 myoblasts enhances their differentiation into myotubes.[4] This is characterized by an increase in myotube formation and the expression of myogenic marker proteins.[4] Furthermore, this compound induces hypertrophy in differentiated C2C12 myotubes, leading to an increase in their diameter.[5]

Table 1: Quantitative Effects of this compound on C2C12 Myotube Differentiation and Hypertrophy

| Parameter | Treatment | Result | Reference |

| Myotube Formation (Fusion Index) | 10 µM this compound for 4 days | Significant increase compared to control | [6] |

| Myosin Heavy Chain II (MHC II) Protein Expression | 10 µM this compound for 4 days | Significantly increased compared to control | [4] |

| Myogenin mRNA Expression | 10 µM this compound for 2 days | ~1.7-fold increase compared to control | [6] |

| MyoD mRNA Expression | 10 µM this compound for 2 days | No significant change compared to control | [6] |

| Myotube Diameter | Concentration-dependent increase with this compound application | Significant increase in myotube diameter | [5] |

Attenuation of Myotube Atrophy

In an in vitro model of inflammatory muscle atrophy, this compound has been shown to counteract the effects of endotoxin-induced myotube wasting.[5] This suggests a potential role for this compound in conditions where inflammation contributes to muscle loss, such as cachexia.

Table 2: Protective Effect of this compound against Endotoxin-Induced Myotube Atrophy

| Condition | Parameter | Result | Reference |

| Endotoxin (LPS) Induced Atrophy | Myotube Diameter | Reduction in diameter | [7] |

| Endotoxin + this compound | Myotube Diameter | Attenuated the reduction in myotube diameter | [5] |

Mechanism of Action: The IKCa-Akt-mTOR Signaling Pathway

The pro-myogenic and anti-atrophic effects of this compound in C2C12 cells are attributed to its activation of IKCa channels, which triggers a downstream signaling cascade.

The activation of IKCa channels by this compound leads to membrane hyperpolarization, a known trigger for myogenic differentiation.[4] Pharmacological studies have further elucidated a pathway involving mitochondrial reactive oxygen species (mitoROS), which subsequently activates the pro-hypertrophic Akt/mTOR signaling cascade.[5] This dual action of promoting differentiation and enhancing protein synthesis machinery underlies the observed effects of this compound on myotube growth and development.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the in vitro studies of this compound.

C2C12 Cell Culture and Differentiation

-

Cell Line: Murine C2C12 myoblasts.

-

Proliferation Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Differentiation Induction: Upon reaching 70-80% confluency, the proliferation medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum. Myotube formation is typically observed over 4-6 days.[8]

Dexamethasone-Induced Myotube Atrophy Model

-

Induction: Differentiated C2C12 myotubes are treated with dexamethasone (B1670325) (typically 100 µM) for a specified period (e.g., 24-48 hours) to induce atrophy.[9][10]

-

Assessment: Myotube diameter is measured to quantify the extent of atrophy.

Western Blotting for Akt/mTOR Pathway Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated and control C2C12 myotubes using RIPA buffer.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.[11][12]

-

Detection: Chemiluminescence is used to visualize protein bands, and densitometry is performed for quantification.

RT-qPCR for Myogenic Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from C2C12 cells, and reverse transcription is performed to synthesize cDNA.[13]

-

Quantitative PCR: Real-time PCR is conducted using SYBR Green chemistry with specific primers for myogenin, MyoD, and a housekeeping gene (e.g., GAPDH) for normalization.[13][14]

-

Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[13]

Critical Appraisal and Future Directions: The In Vivo Data Gap

The in vitro findings for this compound are compelling, suggesting a clear mechanism of action and demonstrating efficacy in a cellular model of muscle hypertrophy and atrophy. However, a significant limitation of the current body of research is the complete absence of in vivo data . To advance this compound as a potential therapeutic for muscle wasting diseases, several critical questions must be addressed through animal studies.

Recommended In Vivo Models

Standard, well-validated animal models are essential to evaluate the systemic efficacy, safety, and pharmacokinetics of this compound.

-

Sarcopenia (Age-Related Muscle Loss): Aged rodent models (e.g., 24-month-old mice or rats) are the gold standard for studying sarcopenia.[15][16] Key endpoints would include measurements of muscle mass, fiber cross-sectional area, and functional tests like grip strength and rotarod performance.

-

Cachexia (Disease-Related Muscle Wasting): Models of cancer-induced cachexia, such as mice bearing colon-26 (C26) adenocarcinoma or Lewis Lung Carcinoma (LLC) tumors, are commonly used.[17] Body weight, muscle and fat mass, and survival would be critical parameters to assess.

-

Disuse Atrophy: Hindlimb unloading in rodents is a widely used model to simulate muscle disuse.[18] This model would be valuable for assessing this compound's ability to prevent or reverse atrophy due to immobilization.

Key Questions for In Vivo Studies

-

Efficacy: Does systemic administration of this compound increase muscle mass and improve muscle function in animal models of sarcopenia, cachexia, or disuse atrophy?

-

Pharmacokinetics and Pharmacodynamics: What is the bioavailability, half-life, and optimal dosing regimen of this compound in vivo? Is there a clear relationship between drug exposure and target engagement (i.e., IKCa channel activation in muscle tissue)?

-

Safety and Tolerability: What is the safety profile of this compound with chronic administration? Are there any off-target effects, particularly in tissues with high IKCa channel expression?

-

Biomarker Development: Can changes in specific biomarkers (e.g., circulating factors, gene expression in muscle biopsies) be correlated with the therapeutic response to this compound?

Conclusion

This compound presents a novel and mechanistically distinct approach to the treatment of muscle wasting diseases. The robust in vitro data demonstrating its ability to promote myogenesis and hypertrophy while protecting against atrophy through the activation of the IKCa-Akt-mTOR pathway is highly encouraging. However, the translation of these promising preclinical findings to a clinical setting is entirely dependent on successful validation in relevant in vivo models. The research and drug development community is urged to address this critical data gap to fully elucidate the therapeutic potential of this compound. Future in vivo studies will be instrumental in determining whether this compound can be developed into a safe and effective therapy for patients suffering from debilitating muscle loss.

References

- 1. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted ablation of IKK2 improves skeletal muscle strength, maintains mass, and promotes regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opening of Intermediate Conductance Ca2+-Activated K+ Channels in C2C12 Skeletal Muscle Cells Increases the Myotube Diameter via the Akt/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmap.jp [researchmap.jp]

- 7. researchmap.jp [researchmap.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models of cachexia and sarcopenia in chronic illness: Cardiac function, body composition changes and therapeutic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of DCEBIO in C2C12 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one), a potent activator of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels, in C2C12 myoblast cell culture. The protocols detailed below are designed to facilitate the study of myogenesis, including myoblast differentiation and myotube hypertrophy.

Introduction

This compound has been identified as a facilitator of myogenic differentiation in C2C12 cells.[1][2][3][4][5] Its mechanism of action primarily involves the activation of the intermediate conductance Ca2+-activated K+ (IKCa) channels.[1][2][3][4][5] This activation leads to membrane hyperpolarization, a crucial step for myoblast fusion and the formation of myotubes.[1][2][3][6] Furthermore, this compound has been shown to promote myotube hypertrophy through the Akt/mTOR signaling pathway.[7]

Data Presentation

Table 1: Summary of this compound Effects on C2C12 Myogenic Differentiation

| Parameter | Treatment | Result | Reference |

| Myotube Formation | 10 µM this compound for 4 days | Significant increase in fusion index (34.3 ± 1.9% vs. 21.1 ± 1.9% in control) | [1] |

| Myosin Heavy Chain II (MHC II) Protein Expression | 10 µM this compound for 4 days | Significantly increased | [1][2][3][4][5] |

| Myogenin mRNA Expression | 10 µM this compound for 2 days | 1.7-fold increase | [1] |

| MyoD mRNA Expression | 10 µM this compound for 2 days | No significant change | [1] |

| Membrane Potential | 10 µM this compound | Hyperpolarization from -15.1 ± 4.7 mV to -28.3 ± 8.7 mV | [1] |

| Myotube Diameter | This compound (concentration-dependent) | Increased | [7] |

Table 2: Reagents and their Roles in this compound-related C2C12 Experiments

| Reagent | Role | Typical Concentration | Reference |

| This compound | SK/IKCa channel opener, promotes myogenesis | 10 µM | [1] |

| TRAM-34 | IKCa channel blocker | 1 µM | [1][6] |

| Apamin | SKCa channel blocker | 100 nM | [1][6] |

Signaling Pathways

The primary mechanism by which this compound promotes myogenesis in C2C12 cells is through the activation of IKCa channels, leading to membrane hyperpolarization. This hyperpolarization is a key trigger for myogenic differentiation.[1][2][3] Additionally, this compound has been shown to induce myotube hypertrophy by activating the Akt/mTOR pathway, which is linked to mitochondrial reactive oxygen species (mitoROS).[7]

This compound signaling in C2C12 myogenesis and hypertrophy.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.

Materials:

-

C2C12 myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8][9][10][11]

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

0.25% Trypsin-EDTA solution

-

Cell culture flasks/dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture C2C12 cells in growth medium in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the growth medium when cells reach 70-80% confluency.

-

Wash the cells once with PBS.

-

Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 4-5 volumes of growth medium.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate onto new culture vessels at a seeding density of approximately 1 x 10^4 cells/cm².[8]

-

Change the medium every 2-3 days.

Protocol 2: Induction of Myogenic Differentiation with this compound

This protocol describes how to induce C2C12 myoblast differentiation into myotubes and assess the effect of this compound.

Materials:

-

C2C12 cells cultured to ~80-90% confluency

-

Growth Medium (GM)

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.[1][8][9][10]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Control vehicle (DMSO)

Procedure:

-

Seed C2C12 cells and grow them in GM until they reach approximately 80-90% confluency.[1]

-

To induce differentiation, aspirate the GM and wash the cells once with PBS.

-

Replace the GM with DM.

-

Add this compound to the DM at the desired final concentration (e.g., 10 µM). For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 4 days for myotube formation analysis).[1]

-

Change the differentiation medium with fresh this compound or vehicle every 24-48 hours.

-

Proceed with downstream analysis such as immunofluorescence staining for MHC II or fusion index calculation.

Protocol 3: Assessment of Myotube Formation (Fusion Index)

This protocol provides a method to quantify the extent of myotube formation.

Materials:

-

Differentiated C2C12 cultures (from Protocol 2)

-

May-Grünwald-Giemsa stain[1]

-

Microscope with a camera

Procedure:

-

After the differentiation period, fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with May-Grünwald-Giemsa to visualize the nuclei and myotube structures.[1]

-

Acquire multiple random images from each well using a microscope.

-

Calculate the fusion index using the following formula: Fusion Index (%) = (Number of nuclei within myotubes / Total number of nuclei) x 100

-

A myotube is typically defined as a cell containing three or more nuclei.

Protocol 4: Western Blotting for Myogenic Proteins

This protocol is for analyzing the expression of key myogenic proteins like Myosin Heavy Chain II (MHC II).

Materials:

-

Differentiated C2C12 cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MHC II, anti-β-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-MHC II) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control like β-tubulin.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on C2C12 cell differentiation.

Experimental workflow for this compound treatment in C2C12 cells.

References

- 1. researchmap.jp [researchmap.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound facilitates myogenic differentiation via intermediate conductance Ca2+ activated K+ channel activation in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rrc.nbrp.jp [rrc.nbrp.jp]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of this compound's myogenic and hypertrophic effect on C2C12 cells [jstage.jst.go.jp]